molecular formula C9H7N3OS B3051285 6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one CAS No. 32622-40-5

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one

Cat. No.: B3051285
CAS No.: 32622-40-5
M. Wt: 205.24 g/mol
InChI Key: SOOHREIWXFQLAH-UHFFFAOYSA-N
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Description

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one is a heterocyclic compound belonging to the 1,3,5-triazine family. This compound is characterized by a triazine ring substituted with a phenyl group at the 6-position and a sulfanylidene group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with thiourea and aniline under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and ultimately induces apoptosis in cancer cells . Additionally, its antibacterial activity may be attributed to its ability to interfere with bacterial DNA gyrase, thereby preventing bacterial replication .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-sulfanylidene-1H-1,3,5-triazin-2-one
  • 6-methyl-4-sulfanylidene-1H-1,3,5-triazin-2-one
  • 6-ethyl-4-sulfanylidene-1H-1,3,5-triazin-2-one

Uniqueness

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one stands out due to the presence of the phenyl group, which imparts unique electronic and steric properties. This substitution enhances its potential as a versatile building block in organic synthesis and increases its biological activity compared to its simpler analogs .

Properties

IUPAC Name

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-8-10-7(11-9(14)12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOHREIWXFQLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384772
Record name AC1MDXVQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32622-40-5
Record name AC1MDXVQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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